An In-Depth Technical Guide to Triethanolamine Linoleoyl Glutamate: Molecular Structure, Properties, and Pharmaceutical Applications
An In-Depth Technical Guide to Triethanolamine Linoleoyl Glutamate: Molecular Structure, Properties, and Pharmaceutical Applications
Abstract
This technical guide provides a comprehensive overview of triethanolamine linoleoyl glutamate, a complex anionic surfactant with significant potential in the pharmaceutical and cosmetic industries. We will delve into its molecular structure, physicochemical properties, and synthesis, supported by a review of relevant analytical techniques for its characterization. Furthermore, this guide will explore its applications, particularly in advanced drug delivery systems, drawing upon the established roles of its constituent components—triethanolamine, linoleic acid, and glutamic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this amino acid-based surfactant.
Introduction: A Molecule of Interest
Triethanolamine linoleoyl glutamate is an N-acyl amino acid salt, a class of compounds gaining considerable attention for their biocompatibility, biodegradability, and versatile functionality.[1][2] These molecules are at the intersection of lipid and amino acid chemistry, offering a unique combination of surface activity, mildness, and potential bioactive properties.[3] Understanding the detailed molecular structure and weight is fundamental to harnessing its potential in sophisticated formulations. This guide aims to provide a deep dive into the scientific underpinnings of this molecule, offering insights for its application in research and development.
Molecular Structure and Physicochemical Properties
Triethanolamine linoleoyl glutamate is comprised of two primary components: the N-linoleoyl glutamate anion and the triethanolamine cation.
Table 1: Key Physicochemical Properties of Triethanolamine Linoleoyl Glutamate
| Property | Value | Source(s) |
| Molecular Formula | C29H54N2O8 | [4][5] |
| Molecular Weight | 558.76 g/mol | [4][6] |
| CAS Number | 434283-25-7 | [4] |
| Synonyms | TEA-Linoleoyl Glutamate | [4] |
| Physical Form | Expected to be a viscous liquid or semi-solid | Inferred from components |
| Solubility | Expected to be water-soluble or dispersible | Inferred from structure |
The Anionic Component: N-Linoleoyl Glutamate
The anionic portion of the molecule is N-linoleoyl glutamate. This is formed through an amide linkage between the nitrogen atom of glutamic acid and the carboxyl group of linoleic acid.
-
Linoleic Acid: An 18-carbon, polyunsaturated omega-6 fatty acid with two cis-double bonds. Its chemical formula is C18H32O2. The presence of this long, hydrophobic alkyl chain is central to the surfactant properties of the final molecule.
-
Glutamic Acid: An alpha-amino acid with a carboxylic acid side chain. Its structure provides two potential sites for salt formation and contributes to the molecule's biocompatibility.
The Cationic Component: Triethanolamine
Triethanolamine (TEA) is a tertiary amine with three hydroxyl groups. Its chemical formula is C6H15NO3. In this compound, the nitrogen atom of triethanolamine is protonated, forming a triethanolammonium cation which then forms an ionic bond with the carboxylate groups of the N-linoleoyl glutamate. Triethanolamine is widely used in pharmaceutical formulations as a pH adjuster and to form stable emulsions.[4][6]
The final structure is an ion pair, where the positively charged triethanolamine neutralizes the negatively charged N-linoleoyl glutamate.
Synthesis and Manufacturing
The synthesis of triethanolamine linoleoyl glutamate is a multi-step process that involves the formation of the N-acyl amino acid followed by neutralization with triethanolamine.
Step 1: Synthesis of N-Linoleoyl Glutamate
The formation of the amide bond between linoleic acid and glutamic acid is typically achieved through the Schotten-Baumann reaction .[7] This well-established method involves the acylation of an amine with an acid chloride under alkaline conditions.
Experimental Protocol: Schotten-Baumann Synthesis of N-Linoleoyl Glutamate
-
Preparation of Linoleoyl Chloride: Linoleic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), to convert the carboxylic acid to the more reactive acid chloride. This reaction is typically performed in an inert solvent.
-
Dissolution of Glutamic Acid: L-glutamic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group and one or both of the carboxylic acid groups, making the amino group a more effective nucleophile.
-
Acylation Reaction: The linoleoyl chloride is slowly added to the chilled aqueous solution of glutamic acid under vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range (typically pH 9-11) by the continuous addition of a base to neutralize the hydrochloric acid that is formed as a byproduct.[8]
-
Acidification and Isolation: After the reaction is complete, the mixture is acidified. This protonates the carboxyl groups of the N-linoleoyl glutamate, causing it to precipitate out of the aqueous solution. The solid product is then collected by filtration and washed to remove impurities.
Step 2: Formation of the Triethanolamine Salt
The isolated N-linoleoyl glutamate is then neutralized with triethanolamine to form the final product.
Experimental Protocol: Salt Formation
-
Dispersion: The N-linoleoyl glutamate is dispersed in a suitable solvent, often water or a water/alcohol mixture.
-
Neutralization: A stoichiometric amount of triethanolamine is added to the dispersion with stirring. The triethanolamine acts as a base, deprotonating the carboxylic acid groups of the N-linoleoyl glutamate to form the corresponding carboxylate anions, and itself becomes protonated.
-
Homogenization: The mixture is stirred until a homogenous solution or dispersion of triethanolamine linoleoyl glutamate is obtained.
Structural Elucidation and Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of triethanolamine linoleoyl glutamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure.[9]
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the linoleoyl chain, including the olefinic protons in the 5.2-5.5 ppm region and the allylic protons.[10] Signals corresponding to the glutamic acid backbone and the protons of the triethanolamine moiety would also be present.
-
¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbons of the amide and carboxyl groups, the olefinic carbons of the linoleoyl chain, and the carbons of the glutamic acid and triethanolamine backbones.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.[9][11]
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar, non-volatile molecules like triethanolamine linoleoyl glutamate. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information, such as the loss of the triethanolamine moiety or characteristic fragmentation of the fatty acid chain.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching of the amide group.
-
C=O stretching of the amide and carboxylate groups.
-
C-H stretching of the alkyl chain.
-
O-H stretching from the hydroxyl groups of triethanolamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound and can be used for quantification.[14] A reversed-phase HPLC method would be suitable, where the retention time would be influenced by the hydrophobic linoleoyl chain.
Applications in Drug Development
The unique molecular structure of triethanolamine linoleoyl glutamate makes it a promising candidate for various applications in drug development, primarily leveraging its properties as a biocompatible surfactant.
Enhancer for Transdermal Drug Delivery
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most drugs.[15] Chemical penetration enhancers are often incorporated into topical formulations to reversibly decrease the barrier function of the stratum corneum. Amino acid-based surfactants, such as triethanolamine linoleoyl glutamate, are of particular interest in this area due to their potential for high biodegradability and low toxicity.[16][17]
The lipophilic linoleoyl tail can interact with the lipid matrix of the stratum corneum, disrupting its highly ordered structure and increasing its fluidity. This can create pathways for drug molecules to permeate the skin more readily. The hydrophilic headgroup, consisting of the glutamic acid and triethanolamine moieties, ensures that the molecule can be formulated in aqueous-based gels and creams.
Solubilizing Agent for Poorly Water-Soluble Drugs
Many active pharmaceutical ingredients (APIs) exhibit poor solubility in water, which can limit their bioavailability. Surfactants are commonly used to solubilize these hydrophobic drugs by forming micelles. Triethanolamine linoleoyl glutamate, with its amphiphilic nature, can self-assemble in aqueous solutions to form micelles above a certain concentration (the critical micelle concentration). The hydrophobic linoleoyl chains would form the core of the micelle, creating a microenvironment capable of entrapping poorly soluble drug molecules, thereby increasing their apparent solubility in the formulation.[1]
Emulsifier for Topical Formulations
Triethanolamine salts of fatty acids are well-known emulsifying agents used to create stable oil-in-water emulsions for creams and lotions.[4][6] Triethanolamine linoleoyl glutamate is expected to exhibit similar properties, enabling the formulation of elegant and stable topical products that can deliver both aqueous and oil-soluble active ingredients.
Component of Advanced Drug Delivery Systems
The self-assembly properties of amino acid-based surfactants are being explored for the development of novel drug delivery systems such as niosomes and other vesicular structures.[18][19][20] These nanostructures can encapsulate drugs, protect them from degradation, and potentially target their delivery to specific sites in the body.[21] The biocompatibility of the glutamic acid and the potential for functionalization make triethanolamine linoleoyl glutamate an interesting building block for such systems.
Safety and Toxicology
-
Triethanolamine: Generally regarded as a nontoxic material in topical formulations, although it can cause skin hypersensitivity or irritation in some individuals.[4]
-
N-acyl Amino Acids: This class of surfactants is generally considered to have low toxicity, be non-irritating, and have a low allergenic potential.[3] They are often marketed as "green" and mild surfactants.[2]
As with any new excipient, a full toxicological evaluation of triethanolamine linoleoyl glutamate would be required before its inclusion in a pharmaceutical product.
Conclusion
Triethanolamine linoleoyl glutamate is a multifaceted molecule with a well-defined chemical structure and promising physicochemical properties for applications in drug development. Its synthesis is based on established chemical reactions, and its characterization can be achieved through a suite of standard analytical techniques. The combination of a lipophilic fatty acid, a biocompatible amino acid, and a widely used pharmaceutical excipient in a single molecule makes it a compelling candidate for use as a penetration enhancer, solubilizing agent, and emulsifier in topical and other drug delivery systems. Further research into its specific biological interactions and formulation optimization will undoubtedly unlock its full potential in the pharmaceutical sciences.
References
- Pereira, R., & Silva, S. G. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 686.
-
PubChem. (n.d.). Triethanolamine linoleoyl glutamate. National Center for Biotechnology Information. Retrieved from [Link]
-
BioHippo. (n.d.). Triethanolamine linoleoyl glutamate. Retrieved from [Link]
- Kaur, N., & Singh, S. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4982.
- Liu, A., Zhang, Z., Wang, L., & Zhang, L. (2019). ¹H-NMR spectra of linoleic acid (LA) and reaction compounds with dienophiles in chloroform-d under different catalyst conditions.
- Pinazo, A., Pérez, L., & Manresa, M. Á. (2017). Amino Acid-Based Surfactants for Biomedical Applications. In Surfactants in Tribology, Vol. 5 (pp. 1-26). IntechOpen.
- Gautier, B., et al. (2025).
- Bocan, T. (2024). What is Triethanolamine used for in pharmaceuticals and skin care products? BOC Sciences.
- Muzzalupo, R., Pérez, L., Pinazo, A., & Tavano, L. (2024). Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. Molecules, 29(12), 2824.
- AOCS. (2019).
- Grewal, R. P., & Smith, D. L. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of the American Society for Mass Spectrometry, 17(2), 175-186.
- Bordes, R., & Holmberg, K. (2025). Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science, 75, 101884.
- Abdullah, B. M., Salih, N. A., & Ahmed, H. M. (2021). 1H NMR spectrums of linoleic acid and synthesis compounds. (1) Linoelic acid. (2) Monoepoxidation. (3) Oxirane ring opening. (4) Esterification. (5) Acetlyation.
-
PharmaCompass. (n.d.). Triethanolamine. Retrieved from [Link]
- DC Fine Chemicals. (2024).
- Wasilewski, T., & Maciejewski, H. (2019). Synthesis and Surfactant Properties of Triethanolammonium Salts of N-Acylated N-Carboxyethylglycine. Tenside Surfactants Detergents, 56(2), 133-139.
- Sacilik, S. C., & Sacilik, S. C. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 17(12), 14638-14661.
- Zoller, U. (2004). Synthesis and Surfactant Properties of Triethanolammonium Salts of N-Acylated N-Carboxyethylglycine.
- Science.gov. (n.d.). amino acid-based surfactants: Topics.
- Ginting, M., & Tarigan, M. (2020). Synthesis and Characterization of Amide Compounds from Amidation of Some Fatty Acids with Sodium Glisinic and Sodium Glutamate a. IOSR Journal of Applied Chemistry, 13(1), 22-29.
- Wang, C., Chen, X., & Li, B. (2015). Solid and liquid synthesis method of N-lauroyl glycine triethanolamine salt solution. CN105111099A.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). Linoleic acid(60-33-3) 1H NMR spectrum.
- Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4584.
- Yea, C. C., et al. (2021). Synthesis of N-acyl glycine surfactant from palm oil as green repellent and toxicant to termite (Microcerotermes diversus). Revista de Biología Tropical, 69(1), 233-242.
- Ansari, N. H., Shahid, S., & Khan, M. S. (2026). Role of amino acids/nanoparticles on properties of surfactant: A review. Colloid Journal.
- Science.gov. (n.d.).
- ResearchGate. (n.d.).
- Li, Y., et al. (2020). Novel skin permeation enhancers based on amino acid ester ionic liquid. International Journal of Pharmaceutics, 577, 119031.
- Lait, C. G., et al. (2003). Rapid biosynthesis of N-linolenoyl-L-glutamine, an elicitor of plant volatiles, by membrane-associated enzyme(s) in Manduca sexta. Planta, 217(3), 493-500.
- Long, V. B., & Naga, V. (2020). Design of amino acid-based self-assembled nano-drugs for therapeutic applications. Journal of Controlled Release, 324, 618-630.
- Sacalis, C., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. UU Research Portal.
- ResearchGate. (2026). (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
- Horvath, A., et al. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Green Chemistry.
- Wang, C., Chen, X., & Li, B. (2014). PREPARATION METHOD AND USE OF N-ACYL ACIDIC AMINO ACID OR SALT THEREOF. WO 2015/024385 A1.
- Wang, C., Chen, X., & Li, B. (2016). Preparation method and use of n-acyl acidic amino acid or salt thereof. US20160200668A1.
- Castillo, M., et al. (2021). N-Acetylaspartyl-Glutamate Metabolism in the Cingulated Cortices as a Biomarker of the Etiology in ASD: A 1 H-MRS Model. Brain Sciences, 11(2), 164.
- ChemRxiv. (2025).
- Xu, J., et al. (2021). Self-assembly of amino acids toward functional biomaterials. Beilstein Journal of Nanotechnology, 12, 976-992.
- Vandenberg, R. J., et al. (2017). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 8(10), 2164-2173.
- Iannotti, F. A., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4367.
- Panda, J. J., & Chauhan, V. S. (2014). Nanoscale Self-Assembly for Therapeutic Delivery. Frontiers in Immunology, 5, 619.
- Xu, J., et al. (2021). Self-assembly of amino acids toward functional biomaterials. Beilstein Journal of Nanotechnology, 12, 976–992.
Sources
- 1. scispace.com [scispace.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. scielo.br [scielo.br]
- 4. phexcom.com [phexcom.com]
- 5. Rapid biosynthesis of N-linolenoyl-l-glutamine, an elicitor of plant volatiles, by membrane-associated enzyme(s) in Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. US20160200668A1 - Preparation method and use of n-acyl acidic amino acid or salt thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 12. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Self-assembly of amino acids toward functional biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. Frontiers | Nanoscale Self-Assembly for Therapeutic Delivery [frontiersin.org]
